molecular formula C22H15F3N2O2S B12613909 N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-57-5

N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B12613909
CAS No.: 917966-57-5
M. Wt: 428.4 g/mol
InChI Key: CVMXIXRKVJDSHP-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a chemical compound that belongs to the class of ureas This compound is characterized by the presence of a benzothiophene moiety and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-(1-benzothiophen-2-yl)aniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: Shares the trifluoromethoxyphenyl group but differs in the other substituents.

    N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea: Contains a piperidine moiety instead of the benzothiophene group.

Uniqueness

N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the presence of both the benzothiophene and trifluoromethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917966-57-5

Molecular Formula

C22H15F3N2O2S

Molecular Weight

428.4 g/mol

IUPAC Name

1-[2-(1-benzothiophen-2-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C22H15F3N2O2S/c23-22(24,25)29-16-11-9-15(10-12-16)26-21(28)27-18-7-3-2-6-17(18)20-13-14-5-1-4-8-19(14)30-20/h1-13H,(H2,26,27,28)

InChI Key

CVMXIXRKVJDSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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